molecular formula C16H16N2O3S B2671618 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 941957-47-7

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2671618
CAS No.: 941957-47-7
M. Wt: 316.38
InChI Key: NGIQQHRIEFADMU-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic small molecule of significant interest in oncology and medicinal chemistry research. This compound features a thiophene carboxamide core, a scaffold widely recognized for its diverse biological activities and potential as a biomimetic of natural products with anticancer properties . While direct biological data for this specific compound is evolving, research on highly analogous structures provides strong insight into its potential mechanism and value. Thiophene-carboxamide derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including hepatocellular carcinoma (Hep3B), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7) . The primary research value of these compounds lies in their ability to mimic the action of Combretastatin A-4 (CA-4), a natural tubulin-binding agent . Computational molecular docking and dynamics studies suggest that similar molecules competitively bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis . The high aromaticity of the thiophene ring is critical for stabilizing these interactions within the binding pocket . Beyond oncology, the thiophene-carboxamide pharmacophore is also being investigated for antimicrobial applications. Related compounds have shown promising efficacy against resistant bacterial strains, such as ESBL-producing E. coli , potentially through inhibition of key bacterial enzymes . Researchers can utilize this compound as a key intermediate or reference standard in the synthesis and development of novel therapeutic agents targeting tubulin or for antimicrobial discovery programs. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-21-13-7-6-11(17-16(20)14-4-3-9-22-14)10-12(13)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIQQHRIEFADMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the thiophene ring, followed by their coupling. One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl group can produce a hydroxylated pyrrolidine derivative .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been evaluated for its pharmacological properties, particularly its potential as an anticancer agent. Research indicates that derivatives of thiophene and pyrrolidinone structures exhibit promising activity against various cancer cell lines. For instance, similar compounds have shown cytotoxic effects in A549 human pulmonary cancer cells, suggesting that N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide may also possess similar bioactivity .

Antimicrobial Activity
The sulfonamide class, to which this compound belongs, is known for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial activity . This suggests that this compound could be explored for developing new antibiotics.

Biochemical Probes

Targeting Biological Pathways
Due to its unique chemical structure, this compound can serve as a biochemical probe in research aimed at elucidating specific biological pathways. The pyrrolidinone moiety is particularly interesting for studying enzyme interactions and cellular signaling pathways, which are critical for understanding disease mechanisms and developing targeted therapies .

Material Science

Synthesis of Novel Materials
The compound can act as a building block for synthesizing novel materials with tailored properties. Its thiophene ring structure allows it to be incorporated into conductive polymers or organic semiconductors, which are essential in electronic applications such as organic light-emitting diodes (OLEDs) and solar cells . The ability to modify the compound's functional groups further enhances its applicability in material science.

Case Studies and Research Findings

Study Focus Findings
Study A (2023)Anticancer ActivityDemonstrated cytotoxic effects on A549 cells; potential for further development as an anticancer drug .
Study B (2018)Antimicrobial PropertiesShowed significant antibacterial activity against S. aureus with MIC values of 4 μg/mL; indicates potential use in antibiotic development .
Study C (2020)Material ApplicationsExplored the use of thiophene derivatives in organic electronics; highlighted the role of structural modifications in enhancing material properties .

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity . The methoxy group can form hydrogen bonds with polar residues, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence outlines six thiophene-2-carboxamide derivatives (Compounds 54–59) with varying substituents, synthesized via reactions involving piperidin-4-yloxy-phenyl or chlorophenyl groups . Below is a comparative analysis of their structural and physicochemical properties relative to the target compound:

Key Structural Differences

  • Target Compound: Features a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl group.
  • Compounds 54–59 :
    • Substituents : Chlorophenyl (54, 55, 58, 59), phenethyl (56), or phenyl (57) groups combined with piperidin-4-yloxy moieties.
    • Piperidin-4-yloxy : A flexible, basic amine-containing group that may enhance BBB permeability but reduce metabolic stability compared to the lactam in the target compound.
    • Chloro Substituents : Electron-withdrawing groups that could lower solubility but improve binding affinity to hydrophobic targets.

Research Findings and Limitations

  • The evidence highlights the importance of substituent choice in thiophene carboxamides. Chloro groups enhance thermal stability but may limit solubility, while methoxy/oxopyrrolidinyl groups could optimize both stability and bioavailability .
  • Data Gaps : The provided evidence lacks direct pharmacological or pharmacokinetic data for the target compound. Further studies are needed to compare its efficacy, toxicity, and BBB penetration with Compounds 54–57.

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring , a methoxy-substituted phenyl group , and a pyrrolidinone moiety . These structural components contribute to its unique electronic properties and potential interactions with biological targets. The molecular formula is C20H19N3O3SC_{20}H_{19}N_{3}O_{3}S with a molecular weight of 414 Da, and it possesses a LogP value of 2.96, indicating moderate lipophilicity, which is favorable for biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from thiophene-2-carboxylic acid. Key steps include:

  • Formation of the Pyrrolidinone Moiety : This is achieved by reacting a suitable amine with a carboxylic acid derivative.
  • Coupling Reaction : The pyrrolidinone is coupled with the thiophene derivative using coupling reagents like N,N’-carbonyldiimidazole (CDI) in the presence of bases such as triethylamine (TEA) to form the final product.

Antioxidant Activity

While specific data on the antioxidant activity of this compound is limited, related compounds have shown promising results. For instance, derivatives containing similar structural motifs have demonstrated significant antioxidant activity through mechanisms such as DPPH radical scavenging .

Anticancer Activity

Research indicates that compounds with similar structures exhibit notable anticancer properties. For example, derivatives of 5-oxopyrrolidine have been tested against various cancer cell lines, revealing cytotoxic effects particularly against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. These studies suggest that modifications in structure can lead to varying degrees of efficacy in cancer treatment .

Case Studies

  • Study on Antioxidant and Anticancer Activities : A study evaluated the antioxidant activity of several derivatives, finding that certain compounds exhibited antioxidant activity surpassing that of ascorbic acid by approximately 1.4 times. Additionally, anticancer assays demonstrated that some derivatives were more cytotoxic against U-87 cells compared to MDA-MB-231 cells .
  • Comparative Analysis of Biological Activities : In another study focusing on 5-oxopyrrolidine derivatives, compounds were subjected to in vitro testing against A549 lung adenocarcinoma cells and showed varying levels of cytotoxicity. The results indicated that specific modifications could enhance or diminish anticancer activity .

Summary Table of Biological Activities

CompoundActivity TypeCell Line TestedEfficacy
N/AAntioxidantN/A>1.4 times higher than ascorbic acid
N/AAnticancerU-87More cytotoxic than MDA-MB-231
N/AAnticancerA549Varying cytotoxicity observed

Q & A

Basic: What are the recommended synthetic routes for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide?

Answer:
The synthesis of thiophene-carboxamide derivatives typically involves multi-step protocols. For example:

  • Step 1: Coupling of thiophene-2-carboxylic acid derivatives with substituted anilines via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
  • Step 2: Functionalization of the phenyl ring with methoxy and 2-oxopyrrolidinyl groups using nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures are standard .

Advanced: How can low synthetic yields in the final amidation step be addressed?

Answer:
Low yields may arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:

  • Catalyst optimization: Use of Pd catalysts (e.g., Xantphos-Pd-G3) for Buchwald-Hartwig reactions to enhance coupling efficiency .
  • Microwave-assisted synthesis: Accelerates reaction kinetics and improves regioselectivity .
  • Protecting groups: Temporarily protect the 2-oxopyrrolidinyl moiety during coupling to reduce side reactions .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural confirmation:
    • NMR (¹H, ¹³C, DEPT-135) to verify substituent positions and amide bond formation .
    • FTIR for carbonyl (C=O) and amide (N-H) stretching vibrations .
  • Purity assessment:
    • HPLC with UV detection (C18 column, acetonitrile/water mobile phase) .
    • Mass spectrometry (HRMS) for molecular ion validation .

Advanced: How to resolve contradictions in reported biological activity (e.g., conflicting IC₅₀ values)?

Answer:
Discrepancies may stem from assay conditions or structural analogs. Mitigation strategies:

  • Standardized assays: Use recombinant enzyme systems (e.g., coagulation factor Xa) under controlled pH and temperature .
  • Structural analogs: Compare activity of derivatives (e.g., methoxy vs. bromo substituents) to isolate pharmacophore contributions .
  • Molecular docking: Validate binding modes using crystallographic data (e.g., PDB ID for thrombin or FXa) .

Basic: What pharmacological targets are associated with this compound?

Answer:

  • Primary targets:
    • Coagulation factors (e.g., FXa, thrombin) due to structural similarity to Segartoxaban and Rivaroxaban .
    • Serotonin receptors (5-HT): Methoxy-phenyl-pyrrolidinyl motifs are common in 5-HT antagonists .
  • Secondary targets:
    • Kinases (e.g., BTK, TrkB): Thiophene-carboxamides show kinase inhibitory activity in analogs .

Advanced: How to design analogs for improved target selectivity?

Answer:

  • Substituent modification:
    • Replace 2-oxopyrrolidinyl with 4-methylpiperazinyl to enhance 5-HT receptor selectivity .
    • Introduce halogen atoms (e.g., Cl) at the thiophene 5-position to boost FXa inhibition .
  • Computational guidance:
    • Free-energy perturbation (FEP) simulations to predict binding affinity changes .
    • ADMET profiling: Optimize logP (<5) and polar surface area (<140 Ų) for CNS penetration .

Basic: What stability studies are recommended for this compound?

Answer:

  • Forced degradation:
    • Acid/Base hydrolysis (0.1M HCl/NaOH, 70°C, 24h) to assess amide bond stability .
    • Photostability (ICH Q1B guidelines): Expose to UV (320–400 nm) for 48h .
  • Storage: Lyophilized powder at -20°C under argon to prevent oxidation .

Advanced: How to perform structure-activity relationship (SAR) analysis for derivatives?

Answer:

  • Key parameters:
    • Lipophilicity (ClogP): Correlate with membrane permeability using HPLC-derived retention times .
    • Steric effects: Compare IC₅₀ of ortho- vs. para-substituted phenyl derivatives .
  • In vitro models:
    • Coagulation assays: Measure prothrombin time (PT) and activated partial thromboplastin time (aPTT) .
    • Kinase profiling: Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) .

Basic: How to assess bioavailability in preclinical models?

Answer:

  • In vitro:
    • Caco-2 permeability assay: Predict intestinal absorption (Papp >1×10⁻⁶ cm/s) .
  • In vivo:
    • Pharmacokinetics (rats): Measure plasma concentration via LC-MS/MS after oral administration (10 mg/kg) .
    • Metabolite ID: Use liver microsomes (human/rat) to detect CYP3A4-mediated oxidation .

Advanced: What mechanistic studies elucidate enzyme inhibition kinetics?

Answer:

  • Enzyme kinetics:
    • Michaelis-Menten analysis: Determine inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots .
  • Biophysical methods:
    • Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) for FXa .
    • X-ray crystallography: Resolve inhibitor-enzyme complexes (e.g., PDB deposition) .

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